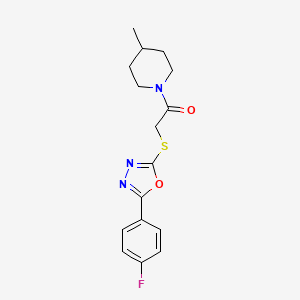

2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a thioether-linked ethanone moiety. The ethanone group is further functionalized with a 4-methylpiperidine ring.

Synthetic routes for analogous compounds (e.g., triazole derivatives) involve reacting sodium ethoxide with heterocyclic precursors and α-halogenated ketones, followed by recrystallization .

Properties

IUPAC Name |

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-2-4-13(17)5-3-12/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVSTSIEXFGUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a member of the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.41 g/mol. The structure includes a thioether linkage and an oxadiazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.41 g/mol |

| CAS Number | 393794-54-2 |

| LogP | 3.34 |

| PSA (Polar Surface Area) | 78.00 Ų |

1. Anticancer Activity

Research indicates that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family proteins .

In vitro assays using human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, with IC50 values comparable to established chemotherapeutics.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate to strong inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

3. Anti-inflammatory Effects

Oxadiazole derivatives are known for their anti-inflammatory properties. The compound's potential to inhibit pro-inflammatory cytokines has been observed in cell culture models. Specifically, it may downregulate the expression of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the Bax/Bcl-2 ratio and promoting caspase activation .

- Antimicrobial Mechanism : The thioether group may play a crucial role in binding to bacterial proteins, leading to disruption of essential cellular functions.

- Anti-inflammatory Pathway : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory mediators .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Cancer Xenograft Models : In vivo studies using xenograft models demonstrated that compounds structurally related to this oxadiazole derivative significantly delayed tumor growth without notable toxicity .

- Infection Models : Animal models infected with resistant bacterial strains showed improved survival rates when treated with oxadiazole derivatives, supporting their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the ethanone group. Key comparisons include:

Substituent Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl

- 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone () The fluorine atom is in the ortho position on the phenyl ring instead of para. Implications:

- Metabolic Stability: Para-substituted fluorophenyl groups are generally more resistant to oxidative metabolism than ortho isomers, favoring the main compound’s pharmacokinetic profile.

Bulky Aromatic Substituents: 2,3-Dihydrobenzodioxin Group

- 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Molecular Formula: C₁₈H₂₁N₃O₄S; Molecular Weight: 375.4 g/mol; XLogP3: 2.6. Implications:

- The larger aromatic system may improve π-π stacking interactions in biological targets, though steric effects could limit binding to compact active sites.

Heterocyclic Variation: Furan Substituent

- 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone () Molecular Formula: C₁₄H₁₆N₃O₃S (estimated); Molecular Weight: ~306 g/mol. Implications:

- The furan’s oxygen atom introduces hydrogen-bonding capacity, contrasting with the fluorine’s electronegative but non-donating nature.

- Smaller size may improve cell permeability but reduce steric and electronic complementarity to hydrophobic binding pockets.

Table 1. Comparative Physicochemical Properties

*Calculated based on molecular formula C₁₆H₁₇FN₃O₂S. †Estimated from analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.